2-Nonylbenzimidazole
Overview
Description
2-Nonylbenzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole itself is a bicyclic compound formed by the fusion of benzene and imidazole rings. The addition of a nonyl group at the second position of the benzimidazole ring results in this compound. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nonylbenzimidazole typically involves the condensation of o-phenylenediamine with nonyl aldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The general reaction scheme is as follows:
C6H4(NH2)2+C9H19CHO→C6H4(NH)C9H19+H2O
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Nonylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The nonyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, and other electrophiles.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogenated nonyl groups.
Substitution: Formation of substituted benzimidazole derivatives with various alkyl or aryl groups.
Scientific Research Applications
2-Nonylbenzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of certain enzymes.
Industry: Utilized as a corrosion inhibitor in metal protection and as an additive in lubricants.
Mechanism of Action
The mechanism of action of 2-Nonylbenzimidazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to various therapeutic effects. The compound’s nonyl group enhances its lipophilicity, allowing it to interact more effectively with lipid membranes and cellular targets.
Comparison with Similar Compounds
2-Nonylbenzimidazole can be compared with other benzimidazole derivatives, such as:
2-Methylbenzimidazole: Known for its use in pharmaceuticals and as a corrosion inhibitor.
2-Phenylbenzimidazole: Used in the synthesis of dyes and pigments.
2-Hydroxybenzimidazole: Investigated for its antioxidant properties.
Uniqueness: The presence of the nonyl group in this compound imparts unique properties, such as increased lipophilicity and enhanced interaction with lipid membranes, making it distinct from other benzimidazole derivatives.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique structure and properties make it a valuable compound for scientific research and industrial applications. Understanding its synthesis, chemical reactions, and mechanism of action can further enhance its utility in diverse areas.
Properties
IUPAC Name |
2-nonyl-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-2-3-4-5-6-7-8-13-16-17-14-11-9-10-12-15(14)18-16/h9-12H,2-8,13H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YECSLYXTXWSKBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=NC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90291208 | |
Record name | 2-Nonylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90291208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5851-50-3 | |
Record name | 5851-50-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74053 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Nonylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90291208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Nonyl benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the molecular structure of 2-Nonylbenzimidazole influence its orientation within thin films?
A1: The research demonstrates that in thin films, the this compound molecules exhibit a specific orientation. The ring plane of the benzimidazole group aligns parallel to the substrate surface []. While the exact orientation of the nonyl chain wasn't definitively determined for NBIM, similar compounds like 2-Undecylimidazole showed hydrocarbon chains inclined at approximately 30° from the surface normal []. This suggests that the amphiphilic nature of NBIM, with its polar benzimidazole head and hydrophobic alkyl tail, plays a key role in its organized self-assembly within the multilayer.
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